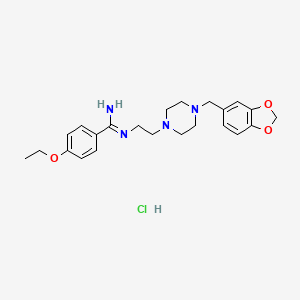

Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride

Description

Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride is a complex organic compound that features a benzenecarboximidamide core linked to a piperazine ring and a benzodioxole moiety

Properties

CAS No. |

125575-10-2 |

|---|---|

Molecular Formula |

C23H31ClN4O3 |

Molecular Weight |

447.0 g/mol |

IUPAC Name |

N'-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C23H30N4O3.ClH/c1-2-28-20-6-4-19(5-7-20)23(24)25-9-10-26-11-13-27(14-12-26)16-18-3-8-21-22(15-18)30-17-29-21;/h3-8,15H,2,9-14,16-17H2,1H3,(H2,24,25);1H |

InChI Key |

OXOPLEXDNVDLBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=NCCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Preparation of the substituted benzenecarboximidamide intermediate.

- Synthesis or procurement of the 4-(1,3-benzodioxol-5-ylmethyl)piperazine intermediate.

- Coupling of the benzenecarboximidamide moiety with the piperazine derivative via an ethyl linker.

- Formation of the monohydrochloride salt to improve compound stability and solubility.

Stepwise Preparation Details

Synthesis of 4-Ethoxybenzenecarboximidamide

- Starting from 4-ethoxybenzonitrile, the nitrile group is converted to the amidine functionality.

- This conversion is typically achieved by reaction with an appropriate amine source such as ammonia or amidine reagents under acidic or basic conditions.

- The reaction conditions are optimized to avoid hydrolysis or side reactions, often involving controlled temperature and solvent choice (e.g., ethanol or methanol).

Preparation of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine

- The piperazine ring is functionalized at the 4-position with a 1,3-benzodioxol-5-ylmethyl substituent.

- This is commonly done by alkylation of piperazine with 1,3-benzodioxol-5-ylmethyl halides (e.g., bromide or chloride) under nucleophilic substitution conditions.

- The reaction is carried out in polar aprotic solvents such as DMF or acetonitrile, with a base like potassium carbonate to facilitate substitution.

Coupling via Ethyl Linker

- The 4-ethoxybenzenecarboximidamide is linked to the piperazine derivative through an ethyl chain.

- This is achieved by reacting the piperazine nitrogen with a 2-chloroethyl or 2-bromoethyl intermediate attached to the benzenecarboximidamide.

- The nucleophilic substitution reaction is performed under mild heating, often in solvents like acetonitrile or ethanol.

- Purification is done by crystallization or chromatography to isolate the free base.

Formation of Monohydrochloride Salt

- The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the monohydrochloride salt.

- This step enhances the compound’s stability, crystallinity, and solubility for further applications.

- The salt is isolated by filtration and drying under vacuum.

Reaction Conditions Summary Table

| Step | Reactants/Intermediates | Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1. Amidination | 4-Ethoxybenzonitrile + Ammonia/Amidine reagent | Reflux, controlled pH | Ethanol/Methanol | Avoid hydrolysis |

| 2. Piperazine alkylation | Piperazine + 1,3-benzodioxol-5-ylmethyl halide | Room temp to reflux, base present | DMF/Acetonitrile | Use K2CO3 or similar base |

| 3. Coupling via ethyl linker | Benzenecarboximidamide intermediate + 2-haloethyl derivative | Mild heating (50-80°C) | Acetonitrile/Ethanol | Nucleophilic substitution |

| 4. Salt formation | Free base + HCl | Room temp, stirring | Ethanol/Ethyl acetate | Crystallization of monohydrochloride salt |

Research Findings and Optimization

- The amidination step requires careful control of temperature and pH to maximize yield and purity of the benzenecarboximidamide intermediate.

- Alkylation of piperazine is sensitive to the choice of base and solvent; potassium carbonate in DMF provides high conversion rates.

- The coupling reaction benefits from slight excess of the ethyl halide intermediate to drive the reaction to completion.

- Formation of the monohydrochloride salt improves the compound’s handling properties and is essential for pharmaceutical-grade material.

- Purification methods such as recrystallization from ethanol or ethyl acetate yield high-purity monohydrochloride salt suitable for research and development.

Analytical Characterization

- The final product is characterized by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

- Melting point determination and HPLC purity assays are standard to ensure batch consistency.

- The monohydrochloride salt exhibits distinct solubility and crystallinity compared to free base or other salt forms (e.g., monomethanesulfonate).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

Reduction: Reduction reactions can occur at the benzenecarboximidamide group.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amines and reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Composition

The compound is characterized by the following molecular formula:

- C : 17

- H : 22

- N : 4

- Cl : 1

Medicinal Chemistry

Benzenecarboximidamide derivatives have been studied for their potential as serine protease inhibitors , which play crucial roles in various biological processes. These compounds can be utilized in drug design aimed at treating diseases such as cancer and viral infections.

Case Study: Serine Protease Inhibition

In a study published in Nature Chemical Biology, compounds similar to benzenecarboximidamide were shown to effectively inhibit serine proteases involved in tumor progression. The inhibition mechanism was elucidated through kinetic studies and molecular modeling, demonstrating the compound's potential as a therapeutic agent against specific cancers .

Neuropharmacology

The compound's structure suggests potential interactions with neuroreceptors, particularly those involved in anxiety and depression. Research indicates that modifications to the piperazine ring can enhance binding affinity to serotonin receptors.

Case Study: Anxiety Models

In experimental models of anxiety, derivatives of benzenecarboximidamide demonstrated anxiolytic effects comparable to established medications like benzodiazepines. Behavioral assays indicated reduced anxiety-like behaviors in rodents treated with these compounds .

Biochemical Assays

Due to its ability to modulate enzyme activity, benzenecarboximidamide can be employed in biochemical assays to study enzyme kinetics and inhibition profiles.

Case Study: Enzyme Kinetics

A series of experiments were conducted to assess the inhibitory effects of the compound on various enzymes involved in metabolic pathways. Results showed significant inhibition of specific enzymes, suggesting its utility as a biochemical tool for understanding metabolic regulation .

Toxicological Profile

Understanding the safety profile of benzenecarboximidamide is crucial for its application in research and medicine. Preliminary toxicity studies indicate:

- Acute Toxicity : The compound exhibits moderate toxicity with an LD50 value of approximately 580 mg/kg in mice.

- Irritation Potential : Classified as a skin and eye irritant, caution is advised during handling.

Safety Data Table

| Toxicity Parameter | Value |

|---|---|

| LD50 (mouse) | 580 mg/kg |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

3,4-Methylenedioxyamphetamine (MDA): Similar in having the benzodioxole ring but with different pharmacological properties.

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole ring, used in different applications.

Uniqueness

Structural Complexity: The combination of benzenecarboximidamide, piperazine, and benzodioxole moieties makes it unique.

Biological Activity

Benzenecarboximidamide derivatives, particularly those incorporating piperazine and benzodioxole moieties, have garnered attention in pharmaceutical research due to their potential biological activities. This article focuses on the biological activity of the compound Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride . The compound's structure suggests diverse pharmacological properties, including enzyme inhibition and anticancer effects.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a benzodioxole core linked to a piperazine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The piperazine moiety often enhances the compound's affinity for biological targets, leading to significant pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures can effectively inhibit enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. Inhibition of CA IX disrupts pH regulation in cancer cells, inducing apoptosis and inhibiting tumor growth .

Biological Activities

The biological activities of Benzenecarboximidamide derivatives can be summarized as follows:

- Anticancer Activity : Several studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, they induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) levels, indicative of cell membrane damage .

- Antioxidant Properties : The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH and ABTS. These assays measure the ability of the compounds to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

Case Studies

A series of studies have been conducted to assess the efficacy of Benzenecarboximidamide derivatives:

- Study on Anticancer Effects : A study evaluated the cytotoxicity of a related compound against MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of 225 µM, demonstrating its potential as an anticancer agent .

- Enzyme Inhibition Assay : Another study focused on the inhibition of CA IX by similar compounds. The results showed that these compounds could effectively reduce enzyme activity, leading to decreased viability in cancer cell lines.

- Antioxidant Activity Assessment : The antioxidant capacity was measured using various assays (DPPH, ABTS). Compounds exhibited strong radical scavenging abilities with IC50 values indicating high potency against oxidative stress .

Data Tables

The following table summarizes key findings from various studies on the biological activities of Benzenecarboximidamide derivatives:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, the piperazinyl-ethyl chain can be introduced via alkylation of a piperazine derivative with a bromoethyl intermediate under inert conditions (e.g., N₂ atmosphere). Optimization may require adjusting solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and stoichiometric ratios of reagents (1.2–1.5 equivalents of alkylating agent) . Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (e.g., THF/hexane) is critical to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., ethoxy group at C4, benzodioxole protons at δ 6.7–7.1 ppm) .

- HPLC-MS (reverse-phase C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~500–550) .

- Elemental Analysis (C, H, N) to validate stoichiometry (±0.3% theoretical values) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what insights does it provide into molecular interactions?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation of THF/hexane solutions. Resolve the structure using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

- Key Insights : Analyze hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions between the amidine group and THF solvent) and torsional angles (e.g., 54–86° dihedral angles in aromatic rings) to predict stability and solubility .

Q. How can researchers evaluate the compound’s binding affinity to biological targets like DNA or enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to B-DNA (PDB ID: 1BNA). Focus on binding energy (ΔG ≤ -8 kcal/mol) and key interactions (e.g., π-π stacking with benzodioxole, hydrogen bonds with amidine) .

- Experimental Validation : Perform fluorescence displacement assays (e.g., ethidium bromide competition) or surface plasmon resonance (SPR) to measure Kd values .

Q. How should conflicting data on the compound’s pharmacological activity be resolved?

- Methodological Answer :

- Iterative Analysis : Cross-validate results using orthogonal assays (e.g., in vitro cytotoxicity vs. enzymatic inhibition) .

- Dose-Response Studies : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Structural Analog Comparison : Synthesize derivatives (e.g., varying ethoxy or benzodioxole groups) to isolate structure-activity relationships .

Q. What strategies can mitigate instability of the compound under physiological conditions?

- Methodological Answer :

- pH Stability Profiling : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation via HPLC .

- Prodrug Design : Modify the amidine group (e.g., convert to a carbamate) to enhance metabolic stability .

- Excipient Screening : Test cyclodextrins or liposomal encapsulation to improve aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.